molecular formula C12H16BNO5 B8129816 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B8129816
M. Wt: 265.07 g/mol
InChI Key: CFFGXPNJEPCTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the molecular formula C12H16BNO5. It is known for its unique structure, which includes a nitro group and a boronate ester. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 5-nitro-2-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its reactivity with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The boronate ester group is known for its ability to form reversible covalent bonds with diols, making it useful in biochemical assays and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of a nitro group and a boronate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and scientific research .

Properties

IUPAC Name

5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14(16)17)7-10(9)15/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFGXPNJEPCTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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